molecular formula C15H14N4O5 B2376014 [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid CAS No. 896821-12-8

[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid

Cat. No.: B2376014
CAS No.: 896821-12-8
M. Wt: 330.3
InChI Key: FVFVXBAIKNEEHH-UHFFFAOYSA-N
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Description

[4,7-Dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid is a synthetic chromene derivative functionalized with a tetrazole moiety. Its core structure consists of a coumarin (2H-chromen-2-one) scaffold substituted with methyl groups at positions 4 and 7, a tetrazol-5-ylmethoxy group at position 5, and an acetic acid side chain at position 2. The acetic acid group contributes to solubility and ionic interactions. While specific pharmacological data for this compound are absent in the provided evidence, structurally analogous compounds are often explored for anti-inflammatory, antimicrobial, or anticancer activities .

Properties

IUPAC Name

2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-7-3-10(23-6-12-16-18-19-17-12)14-8(2)9(5-13(20)21)15(22)24-11(14)4-7/h3-4H,5-6H2,1-2H3,(H,20,21)(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFVXBAIKNEEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.

    Attachment of the Acetic Acid Moiety: This step involves the esterification or amidation of the chromen-2-one derivative with acetic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine:

    Pharmaceutical Applications: Due to its potential biological activities, the compound could be explored for use in pharmaceuticals, particularly as a lead compound for the development of new drugs.

Industry:

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid exerts its effects would depend on its specific biological activity. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences Evidence ID
[4,7-Dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid -CH₃ (4,7), -OCH₂(1H-tetrazol-5-yl) (5), -CH₂COOH (3) C₁₆H₁₄N₄O₅ 366.31 g/mol Reference compound. N/A
[4,8-Dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid -CH₃ (4,8), -OCH₂(1H-tetrazol-5-yl) (7) C₁₅H₁₄N₄O₅ 330.30 g/mol Methyl groups at 4 and 8; tetrazole substitution at position 7 instead of 3.
{4,7-Dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid -CH₃ (4,7), -OCH₂C(CH₃)=CH₂ (5) C₁₇H₁₈O₅ 302.33 g/mol 2-methyl-2-propenyloxy group at position 5; lacks tetrazole.
Methyl [4,8-dimethyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate -CH₃ (4,8), -OCH₂(1H-tetrazol-5-yl) (7), ester (3) C₁₆H₁₆N₄O₅ 344.32 g/mol Methyl ester derivative; lacks free carboxylic acid.
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate Isoxazolone ring, amino-acetic acid chain C₅H₈N₂O₅·H₂O 194.15 g/mol Non-chromene scaffold; features an isoxazolone ring and amino-acetic acid.

Structural and Functional Analysis:

Positional Isomerism: The compound in ([4,8-dimethyl-7-tetrazolylmethoxy]) differs in methyl and tetrazole substitution positions compared to the target compound.

Tetrazole vs. Alkoxy Substitution : Replacement of the tetrazole group with a 2-methylpropenyloxy group () removes hydrogen-bonding capacity, reducing polarity and possibly bioavailability. Tetrazole-containing analogs are often prioritized in drug design due to their bioisosteric similarity to carboxylic acids .

Ester vs. Acid Derivatives : The methyl ester analog () lacks the ionizable carboxylic acid group, which may enhance cell membrane permeability but require metabolic activation (e.g., ester hydrolysis) for activity .

Scaffold Variations: Compounds like (S)-2-amino-2-(3-oxoisoxazol-5-yl)acetic acid () diverge entirely from the chromen backbone, emphasizing the role of the coumarin scaffold in conferring rigidity and planar aromaticity for π-π stacking interactions .

Research Findings and Implications

  • Tetrazole as a Pharmacophore : The tetrazole group’s acidity (pKa ~4.9) mimics carboxylic acids, enabling it to interact with cationic residues in enzymes (e.g., cyclooxygenase or angiotensin receptors). This feature is absent in alkoxy-substituted analogs (), limiting their versatility .
  • Methyl Substitution Effects : Methyl groups at positions 4 and 7 (target compound) vs. 4 and 8 () influence lipophilicity. Computational modeling suggests that 4,7-dimethyl substitution may enhance binding to hydrophobic pockets compared to 4,8-dimethyl isomers.
  • Synthetic Accessibility : The ester derivative () is likely an intermediate in the synthesis of the target compound, as ester protection simplifies purification before hydrolysis to the free acid .

Biological Activity

[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid is a synthetic compound belonging to the class of chromen-2-ones. Its unique structure features a chromenone core, a tetrazole ring, and an acetic acid moiety, which contribute to its potential biological activities. This compound has garnered attention for its diverse applications in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the tetrazole ring is believed to enhance the interaction with microbial targets, potentially disrupting cell wall synthesis or enzyme function. For instance, derivatives of coumarin, which share structural similarities with [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid, have shown promising antibacterial effects against various strains of bacteria, including E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies on related chromenone derivatives have demonstrated that they can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The mechanism often involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Enzyme Inhibition

Enzymatic assays reveal that [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid may act as an inhibitor for specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have been shown to exhibit selective inhibition against these targets .

Structure-Activity Relationship (SAR)

The biological activity of [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid can be significantly influenced by its structural components:

Structural Feature Effect on Activity
Tetrazole Ring Enhances antimicrobial and anticancer properties
Dimethyl Groups Modulate lipophilicity and bioavailability
Acetic Acid Moiety Influences solubility and interaction with biological targets

Study 1: Antimicrobial Activity Assessment

In a comparative study involving several coumarin derivatives, [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid demonstrated significant antibacterial activity with an IC50 value comparable to standard antibiotics. This study involved testing against E. coli and S. aureus using broth microdilution methods .

Study 2: Anticancer Efficacy

A recent investigation into chromenone derivatives revealed that [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid induced apoptosis in MCF7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, indicating a substantial increase in early apoptotic cells upon treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against several human cancer cell lines including pancreatic (Paca-2), melanoma (Mel-501), prostate (PC-3), and colon (Caco-2) cancer cells. The mechanism of action involves the inhibition of key kinases such as EGFR, VEGFR-2, and CDK-2/cyclin A2, which are crucial for cancer cell proliferation and survival .

Cell LineIC50 (μM)Mechanism of Action
Paca-210.7Inhibition of EGFR
Mel-5018.8Inhibition of VEGFR-2
PC-310.9Inhibition of CDK-2/cyclin A2

2. Antibacterial and Antifungal Properties
The tetrazole moiety in the compound enhances its biological activity, making it effective against various bacterial and fungal strains. Studies have indicated that derivatives containing tetrazole scaffolds demonstrate significant antibacterial activity against resistant strains, as well as antifungal effects against common pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid. Modifications to the tetrazole ring or the coumarin backbone can lead to variations in potency and selectivity against different targets. For instance, substituting different alkyl groups on the tetrazole ring has been shown to enhance cytotoxicity against specific cancer cell lines .

Case Studies

Case Study 1: Cytotoxic Evaluation
In a systematic evaluation of various derivatives of this compound, researchers found that certain modifications significantly increased cytotoxicity. Notably, compounds with hydroxylated or acetylated glycosides showed enhanced activity compared to their non-substituted counterparts .

Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between [4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid and its target enzymes. These studies revealed that the compound forms stable complexes with EGFR and CDK-2, suggesting a strong potential for further development as a targeted therapy in oncology .

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